3,5-dinitro-N,N-dipentylbenzamide
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Overview
Description
3,5-Dinitro-N,N-dipentylbenzamide is an organic compound with the molecular formula C17H25N3O5 It is a derivative of benzamide, where the benzene ring is substituted with two nitro groups at the 3 and 5 positions and two pentyl groups attached to the nitrogen atom of the amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dinitro-N,N-dipentylbenzamide typically involves the nitration of benzamide derivatives followed by the introduction of pentyl groups. One common method is as follows:
Nitration: Benzamide is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the 3 and 5 positions of the benzene ring.
Amidation: The resulting 3,5-dinitrobenzamide is then reacted with pentylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment.
Chemical Reactions Analysis
Types of Reactions
3,5-Dinitro-N,N-dipentylbenzamide can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent.
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
Reduction: 3,5-diamino-N,N-dipentylbenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3,5-Dinitro-N,N-dipentylbenzamide has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Investigated for its potential antimicrobial properties due to the presence of nitro groups.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3,5-dinitro-N,N-dipentylbenzamide is primarily related to its nitro groups. These groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The compound may target specific enzymes or receptors, disrupting their normal function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3,5-Dinitrobenzamide: Similar structure but lacks the pentyl groups.
3,5-Dinitro-N,N-dimethylbenzamide: Similar structure with dimethyl groups instead of pentyl groups.
3,5-Dinitro-N,N-diethylbenzamide: Similar structure with diethyl groups instead of pentyl groups.
Uniqueness
3,5-Dinitro-N,N-dipentylbenzamide is unique due to the presence of long pentyl chains, which can influence its solubility, reactivity, and biological activity compared to its shorter-chain analogs. The longer chains may enhance its interaction with hydrophobic environments, making it more suitable for certain applications.
Properties
Molecular Formula |
C17H25N3O5 |
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Molecular Weight |
351.4 g/mol |
IUPAC Name |
3,5-dinitro-N,N-dipentylbenzamide |
InChI |
InChI=1S/C17H25N3O5/c1-3-5-7-9-18(10-8-6-4-2)17(21)14-11-15(19(22)23)13-16(12-14)20(24)25/h11-13H,3-10H2,1-2H3 |
InChI Key |
DPNAKLBFHSINGT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN(CCCCC)C(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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